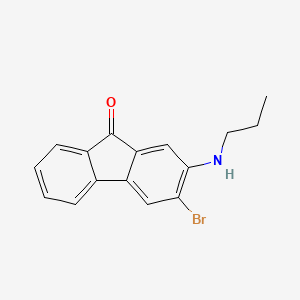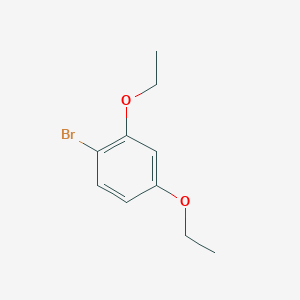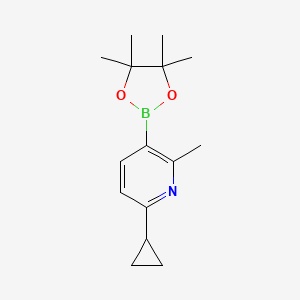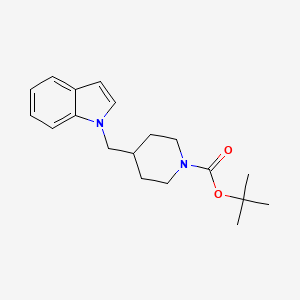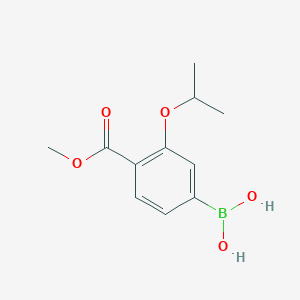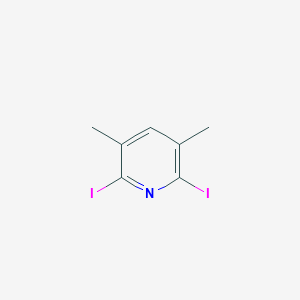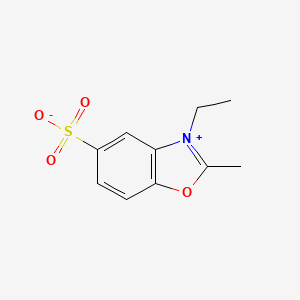
Geranylbenzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Geranylbenzoquinone is a chemical compound belonging to the class of quinones, specifically benzoquinones Quinones are characterized by a conjugated dione structure attached to an aromatic nucleus
準備方法
Synthetic Routes and Reaction Conditions
Geranylbenzoquinone can be synthesized through several methods. One common synthetic route involves the coupling of geraniol with benzoquinone. The reaction typically takes place in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in a solvent like dioxane or water. The reaction conditions often require moderate temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography may be employed to isolate this compound from reaction mixtures.
化学反応の分析
Types of Reactions
Geranylbenzoquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinone ring, leading to the formation of substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives that retain the geranyl side chain.
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Geranylbenzoquinone exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown that this compound has potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of geranylbenzoquinone involves its ability to undergo redox cycling. In biological systems, this compound can be reduced to semiquinone or hydroquinone forms by cellular reductases. These reduced forms can then react with molecular oxygen to produce reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential anticancer agent. Additionally, this compound can interact with thiol groups in proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Geranylbenzoquinone can be compared with other similar compounds such as:
Geranylhydroquinone: Similar in structure but differs in its redox properties and biological activities.
Geranylphenol: Another geranyl derivative with distinct chemical and biological properties.
Geranylpyrogallol: Known for its antifungal activities, similar to this compound but with different structural features.
Uniqueness
This compound is unique due to its specific redox properties and the presence of the geranyl side chain, which imparts distinct biological activities. Its ability to generate reactive oxygen species and interact with cellular proteins makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61977-06-8 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H20O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11H,4,6,8H2,1-3H3/b13-7+ |
InChIキー |
GAJSCEURGWVNBZ-NTUHNPAUSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=CC(=O)C=CC1=O)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=CC(=O)C=CC1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
